molecular formula C30H50O B1667763 Bauerenol CAS No. 6466-94-0

Bauerenol

Cat. No. B1667763
CAS RN: 6466-94-0
M. Wt: 426.7 g/mol
InChI Key: TZVDWGXUGGUMCE-WXRCDFDUSA-N
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Description

Bauerenol is a triterpenoid from Indian Suregada angustifolia, is isolated from the stem bark of Acronychia pedunculata., Induces reactive oxygen species-mediated P38MAPK activation and apoptosis in human hepatocellular carcinoma (HepG2) cells. Bauerenol is an Antitrypanosomal Agent.

Scientific Research Applications

Anti-Cancer Properties

Bauerenol, a triterpenoid derived from Suregada angustifolia, has shown promising anti-cancer properties. Kumar et al. (2017) discovered its growth inhibitory and apoptosis-inducing potential against HepG2 cancer cells, through a mechanism involving reactive oxygen species-mediated P38MAPK activation and apoptosis (P. Sathish Kumar et al., 2017). Additionally, Chen et al. (2022) reported that bauerenol significantly inhibited the proliferation, migration, and invasion of retinoblastoma cells, further emphasizing its potential in cancer treatment (Yiyi Chen et al., 2022).

Antiparasitic Activity

Bauerenol acetate, a derivative of bauerenol, has been identified as an effective antitrypanosomal agent. Carothers et al. (2018) isolated this compound from Tabernaemontana longipes and found it to be effective against Trypanosoma brucei, suggesting its potential use in treating parasitic infections (S. Carothers et al., 2018).

Angio-Suppressive Effects

Research by Raga et al. (2013, 2015) indicated that bauerenol, along with α-amyrin and β-amyrin, can limit vascular density and promote von Willebrand factor expression, demonstrating angio-suppressive effects. This suggests its potential application in conditions where inhibition of angiogenesis is beneficial (D. Raga et al., 2013) (D. Raga et al., 2015).

properties

CAS RN

6466-94-0

Product Name

Bauerenol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h9,19-21,23-25,31H,10-18H2,1-8H3/t19-,20+,21+,23+,24+,25-,27-,28-,29-,30+/m1/s1

InChI Key

TZVDWGXUGGUMCE-WXRCDFDUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]2[C@H]1C)C)(CC[C@@H](C5(C)C)O)C)C)C

SMILES

CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C

Canonical SMILES

CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C

Appearance

Solid powder

Other CAS RN

6466-94-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bauerenol;  Baurenol;  EINECS 229-283-0;  NSC 147745; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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